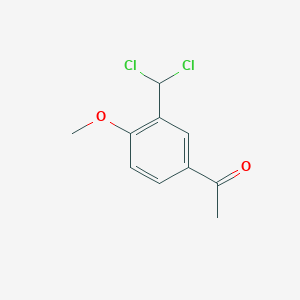

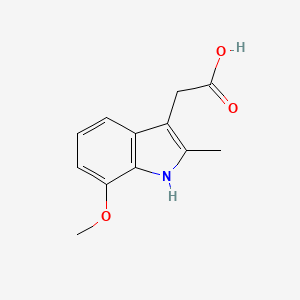

![molecular formula C13H27N3 B1461900 Metil-[1-(1-metil-piperidin-4-il)-2-pirrolidin-1-il-etil]-amina CAS No. 886362-99-8](/img/structure/B1461900.png)

Metil-[1-(1-metil-piperidin-4-il)-2-pirrolidin-1-il-etil]-amina

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, 1-Methylisonipecotamide was dissolved in anhydrous THF, and the resulting mixture was added in portions to a stirred slurry of lithium aluminum hydride in anhydrous THF at 0 ℃ under nitrogen .Molecular Structure Analysis

The molecular structure of similar compounds often includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite complex. For example, TMMP produced larger dopamine depletions than MPTP when the two drugs were given in equivalent doses .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary. For instance, 1-(1-methyl-piperidin-4-yl-methyl)-piperazine is a solid at room temperature .Aplicaciones Científicas De Investigación

Síntesis de Derivados de Piperidina

La piperidina y sus derivados son bloques fundamentales en la química medicinal. El compuesto "Metil-[1-(1-metil-piperidin-4-il)-2-pirrolidin-1-il-etil]-amina" se puede utilizar en la síntesis de varios derivados de piperidina. Estos derivados son cruciales para el diseño de fármacos debido a su importancia estructural y versatilidad. La síntesis a menudo involucra reacciones intra e intermoleculares, lo que lleva a piperidinas sustituidas, espiropiperidinas, piperidinas condensadas y piperidinonas .

Aplicaciones Farmacológicas

El panorama farmacológico es rico en derivados de piperidina, que están presentes en más de veinte clases de productos farmacéuticos. El compuesto en cuestión podría explorarse por su potencial en la creación de nuevos agentes farmacológicos. Su estructura podría prestarse al desarrollo de fármacos con actividad del sistema nervioso central, propiedades analgésicas o capacidades antivirales .

Mejora de la Actividad Biológica

Los derivados de piperidina son conocidos por sus diversas actividades biológicas. El compuesto en cuestión podría modificarse para mejorar su actividad biológica, convirtiéndolo en un candidato para aplicaciones antitumorales, anticancerígenas o antimicrobianas. Tales mejoras se lograrían mediante modificaciones estructurales y optimización de su porción de piperidina .

Aplicaciones de Síntesis Industrial

En la síntesis industrial de moléculas complejas, el compuesto podría servir como un intermedio clave. Sus grupos piperidina y pirrolidina lo convierten en un precursor versátil para la síntesis de estructuras más complejas, que podrían utilizarse en diversas aplicaciones industriales, incluida la producción de productos químicos especiales .

Investigación de Biología Química

En biología química, el compuesto podría utilizarse como una herramienta para estudiar sistemas biológicos. Su capacidad para interactuar con moléculas biológicas podría ayudar a comprender el papel de los derivados de piperidina en los procesos biológicos, lo que podría conducir al descubrimiento de nuevas vías o objetivos biológicos .

Descubrimiento y Diseño de Fármacos

La estructura del compuesto lo convierte en un andamiaje valioso en el descubrimiento y diseño de fármacos. Podría utilizarse para crear bibliotecas de compuestos para la detección de alto rendimiento contra una variedad de objetivos de enfermedades. Su estructura modificable permite la generación rápida de análogos con diferentes perfiles farmacológicos .

Aplicaciones de Química Analítica

En química analítica, los derivados del compuesto podrían desarrollarse como reactivos o sondas. Estos podrían utilizarse en diversas técnicas espectroscópicas, como RMN o espectrometría de masas, para analizar o detectar otras sustancias en función de su interacción con los reactivos basados en piperidina .

Ciencia de Materiales

Por último, el compuesto podría encontrar aplicaciones en la ciencia de los materiales. Sus derivados podrían utilizarse para modificar las propiedades de los materiales, como los polímeros, para mejorar su rendimiento o para crear materiales con nuevas funcionalidades. Esto podría ser particularmente útil en el desarrollo de materiales inteligentes o aplicaciones de nanotecnología .

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact with various receptors and enzymes, influencing their function .

Mode of Action

The compound likely interacts with its targets, leading to changes in their function

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine . These factors can include temperature, pH, and the presence of other compounds.

Safety and Hazards

Direcciones Futuras

The future directions for research into similar compounds are vast. Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Análisis Bioquímico

Biochemical Properties

Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain piperidine derivatives, which are known to influence neurotransmitter systems . The nature of these interactions often involves binding to specific receptor sites, leading to modulation of enzyme activity and protein function.

Cellular Effects

Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can modulate neurotransmitter release and uptake, thereby affecting synaptic transmission . Additionally, it may impact gene expression by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors on the cell surface, leading to downstream signaling events that alter cellular function . It may also inhibit or activate enzymes involved in metabolic pathways, thereby influencing cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine can change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function.

Dosage Effects in Animal Models

The effects of Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its bioavailability and efficacy.

Subcellular Localization

Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity and function, as it ensures that the compound reaches its intended site of action within the cell.

Propiedades

IUPAC Name |

N-methyl-1-(1-methylpiperidin-4-yl)-2-pyrrolidin-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N3/c1-14-13(11-16-7-3-4-8-16)12-5-9-15(2)10-6-12/h12-14H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNNICFJNNQFMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CN1CCCC1)C2CCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661372 | |

| Record name | N-Methyl-1-(1-methylpiperidin-4-yl)-2-(pyrrolidin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-99-8 | |

| Record name | N,1-Dimethyl-α-(1-pyrrolidinylmethyl)-4-piperidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-(1-methylpiperidin-4-yl)-2-(pyrrolidin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine](/img/structure/B1461819.png)

![2-{[(3-Fluorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride](/img/structure/B1461820.png)

![4-[2-(Diethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B1461821.png)

![Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate](/img/structure/B1461822.png)

![2-[(3-Fluorophenyl)methoxy]phenol](/img/structure/B1461824.png)

![6-[3-(Trifluoromethyl)phenyl]-4-pyrimidinol](/img/structure/B1461834.png)